![molecular formula C18H21N3O B15038579 2-({[4-(4-Methylphenyl)piperazino]imino}methyl)phenol](/img/structure/B15038579.png)
2-({[4-(4-Methylphenyl)piperazino]imino}methyl)phenol
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Overview
Description
2-({[4-(4-Methylphenyl)piperazino]imino}methyl)phenol is a chemical compound with the molecular formula C18H21N3O and a molecular weight of 295.388 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a 4-methylphenyl group and an imino group attached to a phenol moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-({[4-(4-Methylphenyl)piperazino]imino}methyl)phenol typically involves the reaction of 4-methylphenylpiperazine with an appropriate aldehyde or ketone under acidic or basic conditions to form the imine linkage. The reaction conditions may vary depending on the desired yield and purity of the product. Industrial production methods often involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high-quality output .
Chemical Reactions Analysis
2-({[4-(4-Methylphenyl)piperazino]imino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({[4-(4-Methylphenyl)piperazino]imino}methyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-({[4-(4-Methylphenyl)piperazino]imino}methyl)phenol involves its interaction with specific molecular targets and pathways. The piperazine ring and phenolic hydroxyl group play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-({[4-(4-Methylphenyl)piperazino]imino}methyl)phenol can be compared with other similar compounds, such as:
2-(((4-Phenyl-1-piperazinyl)imino)methyl)phenol: This compound has a similar structure but with a phenyl group instead of a 4-methylphenyl group, leading to different chemical and biological properties.
(2-(((4-(4-Methylphenyl)-1-piperazinyl)imino)methyl)phenoxy)acetic acid: This compound includes an additional acetic acid moiety, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C18H21N3O |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-[(Z)-[4-(4-methylphenyl)piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C18H21N3O/c1-15-6-8-17(9-7-15)20-10-12-21(13-11-20)19-14-16-4-2-3-5-18(16)22/h2-9,14,22H,10-13H2,1H3/b19-14- |
InChI Key |
XAXSRAZQEBSBJP-RGEXLXHISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC=CC=C3O |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
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